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Compound of Interest

Compound Name: 2-Nitrocinnamaldehyde

Cat. No.: B074183

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Nitrocinnamaldehyde, a valuable intermediate in organic synthesis. Due to the limited
availability of experimentally published spectra, this guide combines data from analogous
compounds with predicted spectroscopic values to offer a detailed characterization. The
information is presented to assist in the identification, characterization, and quality control of
this compound in research and development settings.

Spectroscopic Data

The following sections present the predicted nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 2-Nitrocinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values and should be used as a reference.
Experimental verification is recommended.

Table 1: Predicted *H NMR Data for 2-Nitrocinnamaldehyde
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Chemical Shift (3)

Coupling Constant

opm Multiplicity (3) Hz Assignment

~9.8 d ~7.5 Aldehydic H

~8.2 d ~8.0 Ar-H (ortho to NO2)

- g 160 Vinylic H (beta to
C=0)

~7.7 t ~7.5 Ar-H

~7.6 t ~7.5 Ar-H

~7.5 dd ~16.0, ~7.5 ZTZ)I)'C H (alpha to

~7.9 d ~7.5 Ar-H

Table 2: Predicted 13C NMR Data for 2-Nitrocinnamaldehyde

Chemical Shift (8) ppm Assighment

~193.5 C=0 (Aldehyde)

~150.0 C-NO2

~145.0 Vinylic CH (beta to C=0)

~134.0 Aromatic CH

~131.0 Aromatic C (ipso to vinyl)

~130.0 Aromatic CH

~129.0 Vinylic CH (alpha to C=0)

~128.0 Aromatic CH

~125.0 Aromatic CH

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Nitrocinnamaldehyde is expected to show characteristic absorption

bands corresponding to its functional groups.

Table 3: Predicted Significant IR Absorption Bands for 2-Nitrocinnamaldehyde

Wavenumber (cm~?) Intensity Assignment
) Aromatic and Vinylic C-H

~3100-3000 Medium

stretch

Aldehydic C-H stretch (Fermi
~2850, ~2750 Weak

resonance)

C=0 stretch (conjugated
~1700-1680 Strong

aldehyde)
~1625 Medium C=C stretch (alkene)
~1520 Strong Asymmetric NOz2 stretch
~1350 Strong Symmetric NOz2 stretch

Out-of-plane C-H bend (trans-
~970 Strong

alkene)

Out-of-plane C-H bend (ortho-
~750 Strong

disubstituted aromatic)

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 2-Nitrocinnamaldehyde is predicted to show a

molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 2-Nitrocinnamaldehyde
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miz Relative Intensity Assighment

177 Moderate [M]* (Molecular lon)
176 High [M-H]*

148 Moderate [M-CHO]*

131 Moderate [M-NOz]*

103 Moderate [CsH7]+

77 High [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

o Sample Preparation: A sample of 2-Nitrocinnamaldehyde (typically 5-25 mg) is dissolved in
a deuterated solvent (e.g., CDCIls or DMSO-ds) to a final volume of approximately 0.6-0.7 mL
in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as
an internal standard for chemical shift referencing (& = 0.00 ppm).

e Instrumentation: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 300, 400, or 500 MHz).

* 1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation
delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a
spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is
required. Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger number
of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy
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Sample Preparation (Solid): As 2-Nitrocinnamaldehyde is a solid, several methods can be
employed:

o KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous
potassium bromide (KBr, ~100-200 mg). The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal, and firm pressure is applied to ensure good contact.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400
cm~1). A background spectrum of the empty sample compartment (or the clean ATR crystal)
is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or, more commonly, through a gas chromatograph (GC-MS). For GC-MS, the
sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) and injected
into the GC.

lonization: Electron lonization (EIl) is a common method for the analysis of relatively small,
volatile organic molecules. The sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Nitrocinnamaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitrocinnamaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074183#spectroscopic-data-of-2-
nitrocinnamaldehyde-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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